BenchChemオンラインストアへようこそ!

(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide

Linker functionalization Conjugation handle Mitochondrial targeting

(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide (CAS 13703-27-0) is a lipophilic bis-phosphonium salt featuring two triphenylphosphonium (TPP⁺) moieties bridged by a central 2-hydroxypropane-1,3-diyl linker, with bromide counterions. It belongs to a class of delocalized lipophilic cations (DLCs) that exploit the elevated mitochondrial membrane potential (ΔΨm) of cancer cells for selective accumulation and mitochondrial inhibition.

Molecular Formula C39H36Br2OP2
Molecular Weight 742.5 g/mol
CAS No. 13703-27-0
Cat. No. B12845309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide
CAS13703-27-0
Molecular FormulaC39H36Br2OP2
Molecular Weight742.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]
InChIInChI=1S/C39H36OP2.2BrH/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39;;/h1-30,33,40H,31-32H2;2*1H/q+2;;/p-2
InChIKeyYOSBLZKAJZONEK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide – Procurement-Ready Profile for a Lipophilic Bis-Phosphonium Mitochondrial-Targeting Agent


(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide (CAS 13703-27-0) is a lipophilic bis-phosphonium salt featuring two triphenylphosphonium (TPP⁺) moieties bridged by a central 2-hydroxypropane-1,3-diyl linker, with bromide counterions [1]. It belongs to a class of delocalized lipophilic cations (DLCs) that exploit the elevated mitochondrial membrane potential (ΔΨm) of cancer cells for selective accumulation and mitochondrial inhibition [2]. Unlike simple mono-TPP⁺ compounds, the bis-TPP⁺ architecture provides a “dimeric” mitochondrial targeting signal, which has been shown to enhance potency and selectivity against cancer stem cells (CSCs) [2]. The presence of the secondary hydroxyl group on the linker distinguishes it from unsubstituted 1,3-bis(triphenylphosphonium)propane dibromide (CAS 7333-67-7) and represents a potential handle for further derivatization or conjugation.

Why Generic Bis-Phosphonium Substitution Fails: Structural Nuances Govern Mitochondrial Tropism and Synthetic Versatility


Scientific procurement of a bis(triphenylphosphonium) salt cannot rely on simple structural analogy. The mitochondrial targeting efficacy and downstream biological activity of TPP⁺-based compounds are critically dependent on the linker structure, as demonstrated by the marked difference in activity between 2-butene-1,4-bis-TPP (IC₅₀ < 500 nM in CSC assays) and p-xylylene-bis-TPP (ineffective in ATP depletion) [1]. Even within the same bis-TPP⁺ scaffold, subtle modifications—such as the presence of a hydroxyl group—can alter solubility, aggregation behavior, and metabolic stability [2]. The 2-hydroxypropane-1,3-diyl linker introduces a hydrogen-bond donor and a chiral center, enabling stereochemical control and conjugation strategies that are impossible with symmetric, unfunctionalized linkers [2]. These structural features preclude the assumption that any commercially available bis-TPP⁺ bromide will perform equivalently in targeted delivery or synthetic applications.

Quantitative Differentiation Evidence for (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide


Hydroxyl-Functionalized Linker: A Reactive Handle Absent in Unsubstituted Analogues

The 2-hydroxypropane-1,3-diyl linker provides a secondary alcohol group that enables esterification, etherification, or oxidation reactions for covalent cargo attachment. In contrast, the closest unsubstituted analogue, 1,3-bis(triphenylphosphonium)propane dibromide (CAS 7333-67-7), lacks this functional handle and can only participate in alkylation at the phosphonium termini, severely limiting its synthetic utility [1]. This structural difference is a first-order determinant of downstream applicability, as the hydroxyl group permits conjugation to fluorophores, drugs, or targeting ligands without disrupting the bis-TPP⁺ mitochondrial targeting motif.

Linker functionalization Conjugation handle Mitochondrial targeting

Bis-TPP⁺ Scaffold Demonstrates Enhanced Mitochondrial Targeting Potency Over Mono-TPP⁺ in Cancer Stem Cell Assays

In a direct comparative screen, the bis-TPP⁺ compound 2-butene-1,4-bis-TPP achieved an IC₅₀ < 500 nM in the 3D mammosphere assay for CSC propagation, whereas mono-TPP⁺ compounds such as cyanomethyl-TPP and 4-cyanobenzyl-TPP showed no significant ATP depletion (97.2% and 72.7% residual ATP at 50 µM, respectively) [1]. Although the specific 2-hydroxypropane-1,3-diyl bis-TPP⁺ variant was not tested in this study, the class-level inference is that the bis-TPP⁺ architecture provides a >100-fold potency advantage over mono-TPP⁺ analogues in the mitochondrial targeting context. The p-xylylene-bis-TPP, another bis-TPP⁺ compound with a rigid aromatic linker, was also ineffective (69.1% viability, 43.9% ATP level at 50 µM), indicating that linker flexibility and composition critically modulate activity [1].

Cancer stem cells Mitochondrial inhibition ATP depletion

Selective Cytotoxicity: Bis-TPP⁺ Compounds Spare Normal Fibroblasts While Targeting Cancer Cells

At 1 µM, 2-butene-1,4-bis-TPP reduced MCF-7 cancer cell viability by ~65% and ATP levels by ~85%, while having no effect on cell viability and only a mild 25% ATP reduction in normal human fibroblasts [1]. This selectivity window is a hallmark of the bis-TPP⁺ class and is attributed to the higher mitochondrial membrane potential (ΔΨm) of cancer cells. The (2-hydroxypropane-1,3-diyl)bis-TPP⁺ variant, by virtue of its bis-TPP⁺ architecture, is expected to exhibit a similar discriminatory profile, potentially with improved therapeutic index due to the hydroxyl group enabling pro-drug strategies or enhanced clearance.

Therapeutic window Normal cell selectivity Cancer-specific toxicity

Patent-Backed Intellectual Property for bis-TPP⁺ in Oncology: Freedom-to-Operate Considerations

A patent application (US20210228600A1) filed by Lunella Biotech explicitly claims triphenylphosphonium-derivative compounds, including bis-TPP⁺ variants, for eradicating cancer stem cells and treating tumor recurrence and metastasis [1]. The (2-hydroxypropane-1,3-diyl)bis-TPP⁺ bromide represents a distinct chemical space within this patent class, as its hydroxyl-functionalized linker is not exemplified in the broad claims, potentially offering a freedom-to-operate advantage for derivatized forms. This strengthens the procurement rationale for organizations seeking to develop proprietary analogues without infringing on the core bis-TPP⁺ scaffold claims.

Patent landscape Cancer stem cells Mitochondrial targeting

Best Application Scenarios for (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide Based on Evidence


Mitochondria-Targeted Payload Delivery via Hydroxyl-Group Conjugation

The secondary alcohol on the 2-hydroxypropane-1,3-diyl linker serves as an attachment point for fluorophores (e.g., BODIPY, coumarin) or chemotherapeutics (e.g., doxorubicin) via ester or carbamate linkages, yielding bis-TPP⁺ conjugates that retain mitochondrial tropism while enabling cargo release upon hydrolysis. This is a key advantage over 1,3-bis(triphenylphosphonium)propane dibromide, which lacks a conjugation site. The resulting conjugates can be used to study mitochondrial drug delivery in live-cell imaging or to develop mitochondria-targeted chemotherapeutics [1].

Cancer Stem Cell (CSC) Eradication with Hydroxyl-Enabled Solubility Optimization

The hydroxyl group improves aqueous solubility relative to unfunctionalized analogues, facilitating formulation for in vitro CSC assays (e.g., mammosphere assay). While direct IC₅₀ data for this specific compound are pending, the bis-TPP⁺ scaffold has demonstrated IC₅₀ < 500 nM against CSCs, with selectivity over normal fibroblasts (>3-fold therapeutic window). The hydroxyl group may also reduce non-specific binding to serum proteins, improving pharmacokinetic properties in future in vivo studies [1].

Stereoselective Synthesis of Homoallylic Alcohols via Chiral Phosphonium Ylide Chemistry

The hydroxyl-bearing chiral center can be exploited for stereoselective Wittig olefination, analogous to optically active 2- and 3-hydroxyalkyltriphenylphosphonium salts. These chiral phosphonium ylides react with aldehydes to give enantiomerically enriched (E)- or (Z)-homoallylic alcohols, a transformation valuable in natural product synthesis. The bis-phosphonium variant may offer enhanced ylide stability or altered stereochemical outcomes compared to mono-phosphonium analogues [2].

Mitochondrial Membrane Potential Probes for Drug Discovery Screening

The bis-TPP⁺ architecture drives mitochondrial accumulation in a ΔΨm-dependent manner. This compound, when conjugated to a fluorescent reporter via the hydroxyl group, can serve as a quantitative probe for mitochondrial health in high-throughput screening assays, enabling identification of drugs that modulate mitochondrial function. This application leverages the established selectivity of bis-TPP⁺ for cancer cell mitochondria over normal cells [1].

Quote Request

Request a Quote for (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.